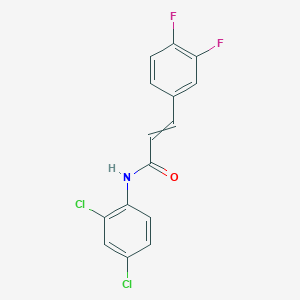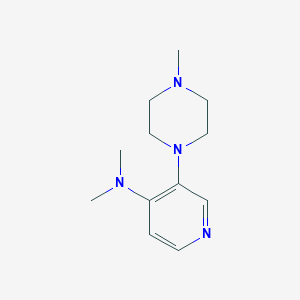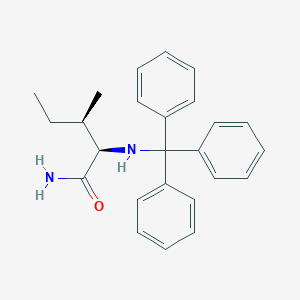
N~2~-(Triphenylmethyl)-D-isoleucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(Triphenylmethyl)-D-isoleucinamide is a compound of significant interest in organic chemistry due to its unique structure and properties. It consists of a D-isoleucinamide backbone with a triphenylmethyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Triphenylmethyl)-D-isoleucinamide typically involves the protection of the amino group of D-isoleucine followed by the introduction of the triphenylmethyl group. One common method involves the reaction of D-isoleucine with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of N2-(Triphenylmethyl)-D-isoleucinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods also incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(Triphenylmethyl)-D-isoleucinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N~2~-(Triphenylmethyl)-D-isoleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in drug development.
Mecanismo De Acción
The mechanism of action of N2-(Triphenylmethyl)-D-isoleucinamide involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. This steric effect can modulate the activity of the target protein, leading to various biological effects. The compound may also participate in hydrogen bonding and hydrophobic interactions, further contributing to its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(Triphenylmethyl)-L-isoleucinamide
- N~2~-(Triphenylmethyl)-D-valinamide
- N~2~-(Triphenylmethyl)-L-valinamide
Uniqueness
N~2~-(Triphenylmethyl)-D-isoleucinamide is unique due to its specific stereochemistry and the presence of the triphenylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
663156-42-1 |
|---|---|
Fórmula molecular |
C25H28N2O |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(2R,3R)-3-methyl-2-(tritylamino)pentanamide |
InChI |
InChI=1S/C25H28N2O/c1-3-19(2)23(24(26)28)27-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,23,27H,3H2,1-2H3,(H2,26,28)/t19-,23-/m1/s1 |
Clave InChI |
AEMZNBUQJOZQFO-AUSIDOKSSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H](C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC(C)C(C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


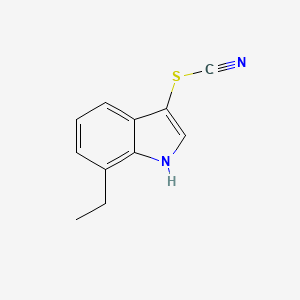
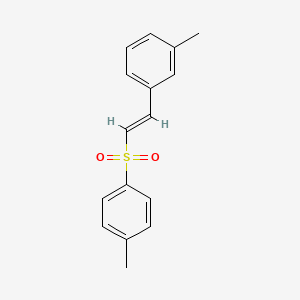
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
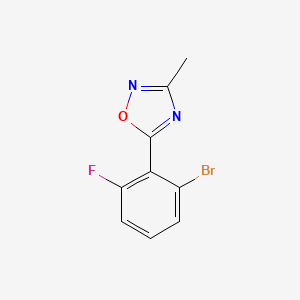


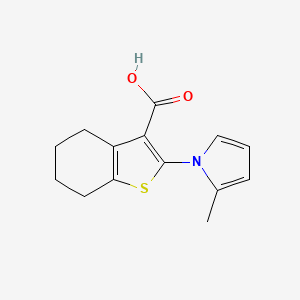
![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)
